Butyl chloroformate
Overview
Description
Butyl chloroformate is an organic compound with the chemical formula C₅H₉ClO₂. It is a colorless to yellow liquid with a pungent odor and is known for its reactivity and versatility in organic synthesis. This compound is primarily used as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Butyl chloroformate, also known as butyl chlorocarbonate, is primarily used as a reagent in the synthesis of various organic compounds . It is particularly useful in peptide and oligonucleotide synthesis, where it serves as a condensing reagent .
Mode of Action
This compound interacts with its targets by acting as a carbonylating agent . In peptide synthesis, it facilitates the formation of peptide bonds by promoting the condensation of carboxylic acids and amines . In oligonucleotide synthesis, it blocks the 5′-hydroxyl function of deoxyribosides .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the target molecules. In general, it plays a crucial role in the synthesis of peptides and oligonucleotides, influencing the formation and modification of these biomolecules .
Pharmacokinetics
Its physical properties, such as its liquid form and relatively low boiling point (142 °c) , suggest that it could be rapidly absorbed and distributed if it were to enter the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by its role in the synthesis of target compounds. For instance, in peptide synthesis, the successful formation of peptide bonds results in the creation of new peptides . Similarly, in oligonucleotide synthesis, the blocking of the 5′-hydroxyl function of deoxyribosides can influence the structure and function of the resulting oligonucleotides .
Action Environment
This compound is sensitive to environmental conditions. It slowly decomposes in water to form water-insoluble compounds . It also gives off irritating or toxic fumes when burned . Therefore, it should be handled with care, stored in a dry and well-closed container, and kept away from open flames, sparks, and moisture . Its action, efficacy, and stability can be influenced by these and other environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl chloroformate can be synthesized through the reaction of butanol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:
C4H9OH+COCl2→C4H9OCOCl+HCl
Industrial Production Methods: In industrial settings, this compound is produced using a continuous process where butanol and phosgene are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Butyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates.
Esterification Reactions: It reacts with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: It reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: Reaction with amines typically occurs in the presence of a base to absorb the hydrochloric acid produced.
Alcohols: Reaction with alcohols is usually conducted under mild conditions with a base to neutralize the acid.
Carboxylic Acids: Reaction with carboxylic acids requires a base to absorb the hydrochloric acid.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
Butyl chloroformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonate esters.
Biology: It is used in the derivatization of amino acids and peptides for analysis by gas chromatography and mass spectrometry.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other fine chemicals.
Comparison with Similar Compounds
- Methyl Chloroformate
- Ethyl Chloroformate
- Isopropyl Chloroformate
- Isobutyl Chloroformate
- Sec-butyl Chloroformate
- Benzyl Chloroformate
- Phenyl Chloroformate
Comparison: this compound is unique among chloroformates due to its specific reactivity and applications. Compared to methyl and ethyl chloroformate, this compound has a higher boiling point and is less volatile. This makes it more suitable for certain industrial applications where higher thermal stability is required. Additionally, its reactivity with nucleophiles is similar to other chloroformates, but the specific alkyl group can influence the reaction conditions and the stability of the final products .
Properties
IUPAC Name |
butyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDQFWXVTPZZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2, Array | |
Record name | N-BUTYL CHLOROFORMATE | |
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Record name | n-BUTYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID7060461 | |
Record name | n-Butyl chloroformate | |
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Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butyl chloroformate appears as a colorless liquid. Flash point near 70 °F. Very toxic by inhalation. Denser than water. Used to make other chemicals., A colorless liquid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | N-BUTYL CHLOROFORMATE | |
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Boiling Point |
280.4 °F at 760 mmHg (USCG, 1999), 138-145 °C | |
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Flash Point |
77 °F (USCG, 1999), 77 °F, 30 °C c.c. | |
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Solubility |
Solubility in water: reaction | |
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Density |
1.0513 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |
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Vapor Density |
Relative vapor density (air = 1): 4.72 | |
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Vapor Pressure |
5.4 [mmHg], Vapor pressure, kPa at 20 °C: 0.72 | |
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CAS No. |
592-34-7 | |
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Retrosynthesis Analysis
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